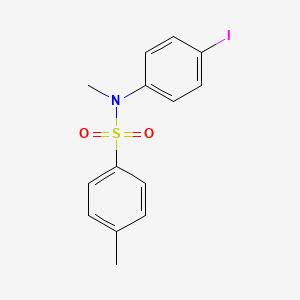![molecular formula C24H32O B14241533 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene CAS No. 439591-06-7](/img/structure/B14241533.png)
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene is an organic compound with the molecular formula C24H32O. It contains 58 bonds, including 26 non-hydrogen bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) bond . This compound is characterized by its complex structure, which includes an ethoxy group and a long octyl chain attached to a benzene ring.
Métodos De Preparación
The synthesis of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-octylphenyl and ethoxybenzene derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction. Common conditions include the use of palladium catalysts in a Suzuki coupling reaction.
Industrial Production: On an industrial scale, the production methods are optimized for yield and efficiency.
Análisis De Reacciones Químicas
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene undergoes various types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions: The reactions often require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene has several scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, it may be used to study the interactions of aromatic compounds with biological systems.
Medicine: In medicinal chemistry, it can be used to develop new pharmaceuticals with specific properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring forms a sigma-bond with an electrophile, generating a positively charged benzenonium intermediate.
Molecular Targets: The specific molecular targets depend on the context of its use, such as in biological systems or industrial applications.
Comparación Con Compuestos Similares
1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethoxy-4-[2-(4-hexylphenyl)ethenyl]benzene and 1-ethoxy-4-[2-(4-decylphenyl)ethenyl]benzene share similar structural features but differ in the length of the alkyl chain.
Propiedades
Número CAS |
439591-06-7 |
|---|---|
Fórmula molecular |
C24H32O |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-3-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(20-18-23)25-4-2/h11-20H,3-10H2,1-2H3 |
Clave InChI |
IMPNCRWBBQEHTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)



![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)


